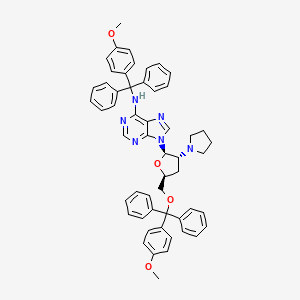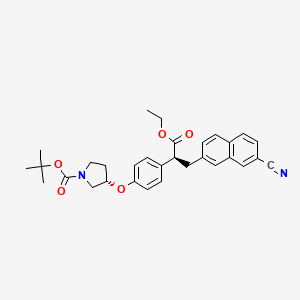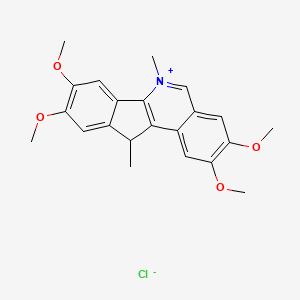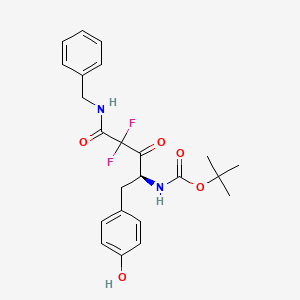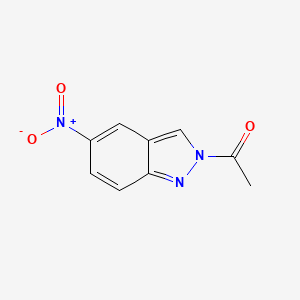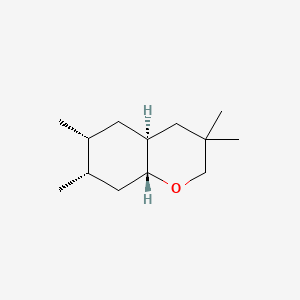
Thymidine, 3'-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a triazole ring substituted with hydroxymethyl groups at the 4 and 5 positions, attached to the 3’ position of a deoxythymidine molecule. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the use of azides and alkynes under copper(I) catalysis to form the 1,2,3-triazole ring.
Substitution with Hydroxymethyl Groups: The triazole ring is then functionalized with hydroxymethyl groups at the 4 and 5 positions. This can be achieved through a series of hydroxymethylation reactions using formaldehyde and appropriate catalysts.
Attachment to Deoxythymidine: The functionalized triazole ring is then attached to the 3’ position of deoxythymidine through a nucleophilic substitution reaction. This step often requires the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxymethyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- involves its incorporation into DNA or RNA strands, leading to the disruption of nucleic acid synthesis. The triazole ring can interact with enzymes involved in DNA replication and repair, inhibiting their activity and leading to cell death. This compound targets molecular pathways involved in nucleic acid metabolism, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine (AZT): Another nucleoside analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Cytarabine (Ara-C): A nucleoside analog used in chemotherapy.
Uniqueness
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the triazole ring with hydroxymethyl substitutions, which provides distinct chemical properties and biological activities compared to other nucleoside analogs. Its ability to form stable interactions with nucleic acids and enzymes makes it a valuable compound in research and therapeutic applications.
Propiedades
Número CAS |
127479-68-9 |
|---|---|
Fórmula molecular |
C14H19N5O6 |
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-[4,5-bis(hydroxymethyl)triazol-1-yl]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H19N5O6/c1-7-3-18(14(24)15-13(7)23)12-2-9(11(6-22)25-12)19-10(5-21)8(4-20)16-17-19/h3,9,11-12,20-22H,2,4-6H2,1H3,(H,15,23,24)/t9-,11+,12+/m0/s1 |
Clave InChI |
XBQZBYADHGWNSU-MVWJERBFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)CO)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


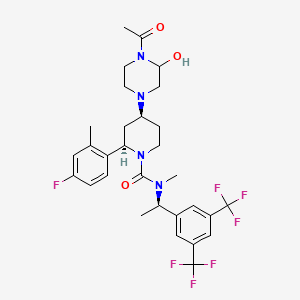

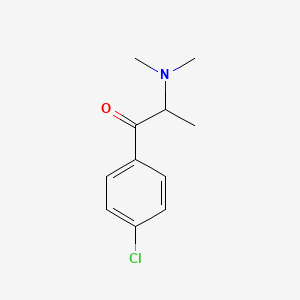
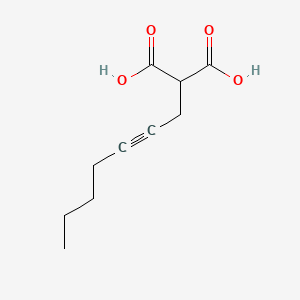

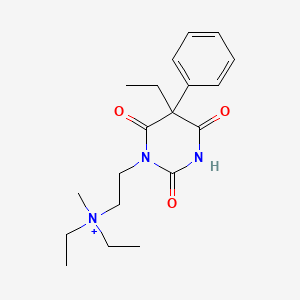
![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)
